molecular formula C13H10BrClN2O2 B4408204 N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B4408204
M. Wt: 341.59 g/mol
InChI Key: QWYJIOFTSKDMPH-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and an acetamide group at the 2-position Additionally, it has a chlorophenoxy group attached to the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.

    Formation of 2-(2-chlorophenoxy)acetic acid: This intermediate is synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of 5-bromo-2-pyridine with 2-(2-chlorophenoxy)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine or chlorine substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an N-alkylated derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of halogenated pyridines and phenoxyacetamides on biological systems.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-2-(2-chlorophenoxy)acetamide
  • N-(5-bromo-2-pyridinyl)-2-(2-fluorophenoxy)acetamide
  • N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other fields.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJIOFTSKDMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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